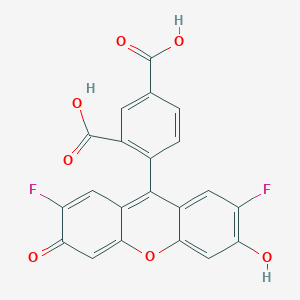
Oregon green 488 carboxylate
Vue d'ensemble
Description
Oregon Green 488 Carboxylic Acid is a novel Fluorinated Fluorescein agent that can be used in biological experiments in which fluorescein is covalently attached to materials such as peptides, proteins (especially antibodies), nucleotides, oligonucleotides, drugs, hormones, lipids, and other biomolecules . It is a bright, green-fluorescent dye with excitation ideally suited to the 488 nm laser line .
Synthesis Analysis
The amine-reactive Oregon Green 488 carboxylic acid, succinimidyl ester can be used to create green fluorescent bioconjugates with excitation/emission maxima ∼496/524 nm . This fluorinated analog of fluorescein overcomes some of the key limitations of fluorescein, including greater photostability and a lower pKa (pKa ∼ 4.7 versus 6.4 for fluorescein), making its fluorescence essentially pH insensitive in the physiological pH range .
Molecular Structure Analysis
Oregon Green 488 Carboxylic Acid belongs to the class of organic compounds known as xanthenes. These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring . The molecular weight is 412.2967 and the chemical formula is C21H10F2O7 .
Chemical Reactions Analysis
Oregon Green 488 Carboxylic Acid passively diffuses into cells, where it is colorless and nonfluorescent until its acetate groups are removed by intracellular esterases to yield a highly fluorescent, amine-reactive dye . Upon reaction with intracellular amines, the probe forms Oregon Green 488 conjugates that are well-retained by cells .
Physical And Chemical Properties Analysis
Oregon Green 488 dye is a green fluorescent dye that is used to label a number of protein conjugates and lipid probes; it also forms the basis for a series of ion indicators . It has a high extinction coefficient and fluorescence quantum yield and while it is pH insensitive in the physiological range, with a pKa of 4.6 it can be used to monitor pH change in acidic organelles or pathways .
Applications De Recherche Scientifique
Microfluidic Applications
Oregon Green 488 carboxylate has been utilized in microfluidic applications, particularly in temperature gradient focusing within PDMS/glass hybrid microfluidic chips. This technique, involving a temperature gradient along a microchannel and an applied electric field, allows for the concentration of analytes like Oregon Green 488 carboxylic acid. This method demonstrated approximately 30-fold concentration enhancement of Oregon Green 488 carboxylic acid in a short time span, showcasing its utility in microfluidic systems (Matsui, Franzke, Manz, & Janasek, 2007).
Cellular Uptake and Compartmentalization Studies
In the study of cellular uptake and compartmentalization, Oregon Green 488 carboxylate has been used as a membrane-permeant fluorescent probe. This probe, along with others, was observed to be taken up by hyphae of Pisolithus tinctorius and accumulated in the vacuole system. This accumulation was inhibited by probenecid, suggesting the involvement of an anion transport mechanism across the tonoplast, providing insights into cellular transport mechanisms (Cole, Hyde, & Ashford, 1997).
Antisense Oligonucleotide Delivery
Oregon Green 488-conjugated PAMAM dendrimers have been investigated for their ability to deliver antisense oligonucleotides to cells. This study revealed that the conjugated dendrimer was a more effective delivery agent than the unmodified dendrimer, highlighting the potential of Oregon Green 488 carboxylate in enhancing the delivery capabilities of nucleic acids (Yoo & Juliano, 2000).
Foliar Uptake Studies in Plants
In the context of plant sciences, Oregon Green 488 has been used to study the diffusion of xenobiotics in plant leaves, specifically broad bean (Vicia faba L) plants. This study demonstrated that Oregon Green 488 diffused into both epidermal and mesophyll cells, differing from other dyes like Rhodamine B, thereby providing insights into the differential uptake and translocation mechanisms in plant foliage (Liu & Gaskin, 2004).
Dermatological Research
In dermatology, Oregon Green 488 has been used to understand the accumulation of dyes in hair follicles, which is crucial for drug targeting in skin and hair research. The study concluded that follicular accumulation could be influenced by the lipophilicity of the permeant and the composition of the vehicle, with Oregon Green 488 being one of the dyes studied (Grams et al., 2003).
Propriétés
IUPAC Name |
4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10F2O7/c22-13-4-11-17(6-15(13)24)30-18-7-16(25)14(23)5-12(18)19(11)9-2-1-8(20(26)27)3-10(9)21(28)29/h1-7,24H,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJCLSQFZSHLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10F2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oregon green 488 carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





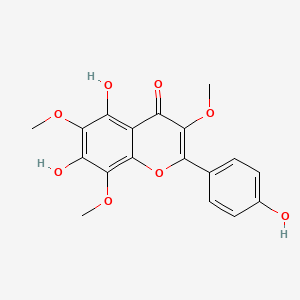
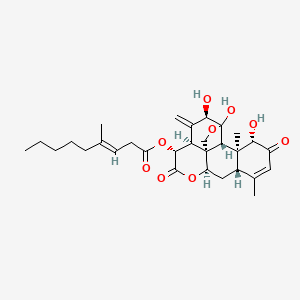



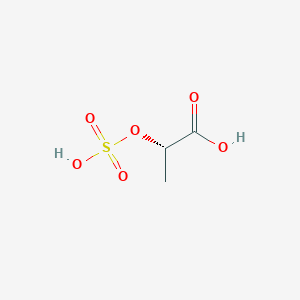
![(1R,4R,6S,9S,13S,16R,19R,21S,24S,28S,32R,34S)-6,21-dimethyl-13,28-bis(prop-1-en-2-yl)-3,18,31,33,35,36-hexaoxaheptacyclo[17.11.2.216,16.16,9.121,24.01,32.04,34]hexatriacontane-2,8,11,17,23,26-hexone](/img/structure/B1236078.png)
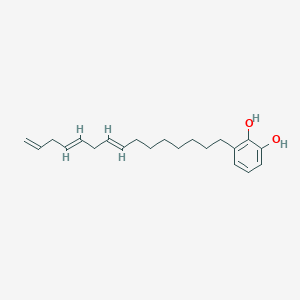
![3-[(5Z,9Z,14Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1236084.png)
![4-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]butyl-(diaminomethylidene)azanium](/img/structure/B1236085.png)

![2-[(2-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B1236087.png)